molecular formula C9H9ClN2O4 B3057461 Dimethyl 2-(5-chloropyrimidin-4-yl)propanedioate CAS No. 809276-87-7

Dimethyl 2-(5-chloropyrimidin-4-yl)propanedioate

Cat. No. B3057461
CAS RN: 809276-87-7
M. Wt: 244.63 g/mol
InChI Key: ZTYSHYPVLFISCU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of DCPP comprises a pyrimidine ring which is a six-membered ring with two nitrogen atoms, and it is substituted with a chlorine atom and a dimethyl propanedioate group. Detailed structural analysis such as bond lengths, angles, and conformation might require computational chemistry techniques or experimental methods like X-ray crystallography.

Scientific Research Applications

Synthesis and Biological Activities

  • Bioactive Compounds Synthesis : The synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives utilized similar compounds for their notable biological activity. These synthesized compounds exhibited excellent herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).
  • Cyclin-Dependent Kinase Inhibitors : Research on 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, which are structurally similar, led to the discovery of potent inhibitors of cyclin-dependent kinase-2 (CDK2), a key protein in cell cycle regulation. These findings are significant for cancer research (Wang et al., 2004).

Chemical Analysis and Characterization

  • Chromatographic Analysis : A study on dimethyl [(2E)-1,3-diphenylprop-2-en-1-yl]propanedioate, a compound with a related structure, focused on its chromatographic behavior. This research is crucial for understanding the physical and chemical properties of such compounds (Ramillien et al., 2012).

Catalysis and Reaction Mechanisms

  • Heterogeneously Catalysed Condensations : Investigations into the condensation reactions of glycerol with various aldehydes and ketones, including studies on related dimethyl acetals, provide insights into potential novel platform chemicals for various industrial applications (Deutsch, Martin, & Lieske, 2007).

Pharmaceutical and Biological Research

  • Anticancer Drug Leads : Research on chromene derivatives synthesized from dimedone and barbituric acid, which are structurally related to Dimethyl 2-(5-chloropyrimidin-4-yl)propanedioate, suggests potential as DNA intercalators and leads for new anticancer drugs (Rubim de Santana et al., 2020).
  • Antibacterial Activity : Synthesis of pyrazolo[1,5-a]pyrimidine derivatives showed notable antibacterial properties, highlighting the potential of similar compounds in antimicrobial research (He et al., 2020).

properties

IUPAC Name

dimethyl 2-(5-chloropyrimidin-4-yl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c1-15-8(13)6(9(14)16-2)7-5(10)3-11-4-12-7/h3-4,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYSHYPVLFISCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=NC=NC=C1Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469732
Record name 2-(5-chloro-pyrimidin-4-yl)-malonic dimethylester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-(5-chloropyrimidin-4-yl)propanedioate

CAS RN

809276-87-7
Record name 2-(5-chloro-pyrimidin-4-yl)-malonic dimethylester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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